molecular formula C17H22N4O2S B2924230 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methylbenzenesulfonamide CAS No. 1448134-37-9

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methylbenzenesulfonamide

Cat. No.: B2924230
CAS No.: 1448134-37-9
M. Wt: 346.45
InChI Key: LPUGOJBKFTVAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a substituted pyrimidine ring, a pyrrolidine moiety, and a p-toluenesulfonamide group. The saturated pyrrolidine ring is a prominent scaffold in pharmaceuticals, known to enhance stereochemical complexity and improve physicochemical parameters critical for drug-likeness, such as aqueous solubility and three-dimensional coverage when interacting with biological targets . The presence of the sulfonamide functional group is a common pharmacophore in many bioactive compounds and FDA-approved drugs, suggesting potential for diverse biological activities. This specific molecular architecture makes it a valuable chemical tool for researchers investigating new therapeutic agents. Its potential mechanisms of action could include enzyme inhibition or receptor modulation, positioning it as a promising candidate for hit-to-lead optimization campaigns in areas such as anticancer, antibacterial, or central nervous system disease research . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-6-8-15(9-7-12)24(22,23)20-16-13(2)18-17(19-14(16)3)21-10-4-5-11-21/h6-9,20H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUGOJBKFTVAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methylbenzenesulfonamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Structural Characteristics

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a sulfonamide group. Its molecular formula is C13H20N4O2SC_{13}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 292.39 g/mol. The unique structural features contribute to its interaction with various biological targets.

Feature Description
Pyrimidine Ring Central structure providing stability and reactivity
Pyrrolidine Moiety Enhances steric properties and biological interactions
Sulfonamide Group Known for antibacterial and diuretic properties

The biological activity of this compound is attributed to its ability to interact with specific biological targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can alter physiological responses.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
  • Antioxidative Properties : Similar compounds have shown antioxidative activity, which could contribute to protective effects against oxidative stress.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

  • Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, making this compound a candidate for antibacterial drug development.
  • Anticancer Potential : Some studies suggest that pyrimidine derivatives can exhibit anticancer activity through modulation of cell cycle and apoptosis pathways.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • In Vitro Studies : In vitro assays demonstrated significant antibacterial effects against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections.
  • Cancer Cell Lines : Tests on cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis, suggesting its role as a potential anticancer agent.
  • Neuroprotection Models : Research involving neurotoxic models indicated that the compound could reduce neuronal damage and improve survival rates of neurons exposed to harmful agents.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrimidine Intermediate : The reaction of 2-chloropyrimidine with pyrrolidine under basic conditions (e.g., potassium carbonate) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Sulfonamide Formation : The resulting intermediate is then reacted with p-toluenesulfonamide to yield the final product.
  • Purification Techniques : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Solubility : The pyrrolidinyl and piperazinyl groups (target compound and 4e) enhance aqueous solubility compared to methylsulfanyl (). However, the thio group in 4e may reduce solubility due to increased hydrophobicity .
  • Bioavailability : Fluorine substitution in ’s compound likely improves metabolic stability by blocking oxidation sites, whereas the target compound’s 4-methylbenzenesulfonamide may enhance protein binding via aromatic interactions .

Pharmacological Implications

  • ’s 4e: The thio-linked cyclopropanecarboxamide may target heat shock proteins (HSPs), as similar scaffolds are known HSP70 inhibitors .
  • ’s Urea Derivative : The urea group is prevalent in kinase inhibitors (e.g., sorafenib), suggesting possible kinase modulation .

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